molecular formula C11H14O8 B1604908 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate CAS No. 394739-29-8

2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate

Cat. No.: B1604908
CAS No.: 394739-29-8
M. Wt: 274.22 g/mol
InChI Key: JIILXWRHIYAEQM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate typically involves the acetylation of hydroxymethyl groups on a furanone backbone. One common method involves the reaction of 5-hydroxymethyl-2-furancarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate primarily involves hydrolysis by esterases. The acetoxy groups are cleaved by esterases, leading to the formation of hydroxymethyl groups. This hydrolysis reaction is crucial for its applications in drug delivery, where the compound can release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual acetoxy groups, which make it highly reactive towards esterases. This property is particularly useful in applications requiring controlled hydrolysis, such as drug delivery systems .

Properties

IUPAC Name

(3,4-diacetyloxy-5-oxooxolan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILXWRHIYAEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336863
Record name 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394739-29-8
Record name 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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